N-[3-(Diethylamino)propyl]thiolan-3-amine
Description
It consists of a diethylamino group (-N(C₂H₅)₂) attached to a propyl chain linked to a thiolan-3-amine moiety (a saturated five-membered ring containing sulfur). This compound is structurally characterized by its dual functional groups: the basic diethylamino group and the sulfur-containing thiolan ring, which influence its physicochemical and functional properties.
These methods affect polymer characteristics such as molar mass distribution and phase separation behavior .
Properties
IUPAC Name |
N',N'-diethyl-N-(thiolan-3-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2S/c1-3-13(4-2)8-5-7-12-11-6-9-14-10-11/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORJXUJOUCBXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1CCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]thiolan-3-amine typically involves the reaction of tetrahydrothiophene with diethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)propyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are common reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-[3-(Diethylamino)propyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Diethylamino)propyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrothiophene ring may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Alkylamino Groups
a) Dimethyl[3-(thiolan-3-ylamino)propyl]amine
- Structure: Replaces diethylamino with dimethylamino (-N(CH₃)₂).
- Formula : C₉H₂₀N₂S (MW: 188.33 g/mol) .
- Key Differences :
- Reduced steric hindrance and lower basicity compared to the diethyl analog.
- Higher solubility in polar solvents due to smaller alkyl groups.
b) 3-(Diethylamino)propylamine (DEAPA)
Heterocyclic Ring Modifications
a) 3-(Diethylamino)propylamine
- Structure : Replaces thiolan with a thiophene (aromatic sulfur ring).
- Formula : C₁₂H₂₂N₂S (MW: 226.38 g/mol) .
- Different solubility profile due to planar aromatic structure vs. saturated thiolan.
b) N-[3-(4-Methylpiperazin-1-yl)propyl]thiolan-3-amine
- Structure: Substitutes diethylamino with a 4-methylpiperazine group.
- Formula : C₁₂H₂₅N₃S (MW: 243.41 g/mol) .
- Key Differences: Piperazine introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and basicity. Potential for enhanced biological activity due to pharmacologically relevant piperazine moiety.
Physicochemical and Functional Comparisons
Phase Behavior and Solubility
*LCST = Lower Critical Solution Temperature.
Insights :
- The thiolan ring in the target compound contributes to pH-sensitive aggregation , as seen in related polymers where phase separation temperatures decrease with increasing pH .
- Diethylamino groups provide stronger hydrophobicity compared to dimethyl analogs, reducing water solubility but enhancing compatibility with organic matrices .
Biological Activity
N-[3-(Diethylamino)propyl]thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiolane ring structure that contributes to its unique chemical properties. The presence of the diethylamino group enhances its interaction with biological systems, potentially influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as a ligand for various receptors or enzymes, modulating their activity and leading to physiological effects. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for certain receptors, influencing signaling pathways.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has explored the anticancer potential of thiolane derivatives. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways or interference with cell cycle progression.
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a related thiolane derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis.
- Cancer Cell Studies : In a recent investigation published in Cancer Research, researchers evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound effectively triggers programmed cell death in malignant cells.
Toxicological Profile
While exploring the therapeutic potential, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that:
- Skin Irritation : The compound may cause skin irritation upon contact.
- Respiratory Effects : Inhalation studies suggest potential respiratory depression at high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
